2,9-Undecadiyne

概要

説明

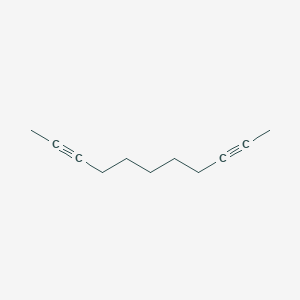

2,9-Undecadiyne (CAS No. 1785-53-1) is a linear aliphatic hydrocarbon containing two carbon-carbon triple bonds at positions 2 and 7. Its molecular formula is C₁₁H₁₆, with a molecular weight of 148.24 g/mol . Key physical properties include:

The compound’s structure, characterized by two non-conjugated triple bonds, distinguishes it from other unsaturated hydrocarbons.

準備方法

Synthetic Routes and Reaction Conditions

2,9-Undecadiyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. This method typically employs reagents such as palladium acetate, triphenylphosphine, and copper iodide under an inert atmosphere. The reaction is carried out in a solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of alkyne synthesis can be applied. Industrial production would likely involve scalable versions of the laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

化学反応の分析

Types of Reactions

2,9-Undecadiyne undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.

Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert the triple bonds into single bonds, yielding undecane.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed

Oxidation: Diketones, carboxylic acids.

Reduction: Undecane.

Substitution: Halogenated derivatives of this compound.

科学的研究の応用

Chemical Research Applications

Building Block in Organic Synthesis

2,9-Undecadiyne serves as a crucial building block in organic synthesis. It facilitates the construction of complex molecular architectures through various reactions, including:

- Coupling Reactions : Particularly through palladium-catalyzed cross-coupling reactions, allowing for the formation of larger and more complex molecules.

- Diels-Alder Reactions : It can act as a diene or dienophile in cycloaddition reactions, leading to the formation of cyclic compounds.

Reactivity and Functionalization

The presence of multiple triple bonds makes this compound highly reactive, allowing for functionalization through:

- Oxidation : Can produce diketones or carboxylic acids using agents like potassium permanganate or osmium tetroxide.

- Reduction : Hydrogenation can convert the triple bonds into single bonds, yielding undecane.

- Substitution Reactions : Halogenation can introduce halogen atoms into the molecule.

Biological Research Applications

Enzyme Mechanisms and Inhibitors

The compound's reactivity is instrumental in studying enzyme mechanisms. Its ability to form adducts with biological molecules makes it valuable for:

- Development of Enzyme Inhibitors : By modifying its structure, researchers can design inhibitors that target specific enzymes, potentially leading to new therapeutic agents.

Antitumor Activity

Recent studies have indicated that derivatives of this compound may exhibit antitumor properties. For instance, research has shown that structurally modified compounds based on this alkyne can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, this compound is utilized for synthesizing specialty chemicals and materials with unique properties. Its applications include:

- Polymer Production : The compound can be polymerized to create materials with specific mechanical and thermal properties.

- Advanced Materials for Electronics : Due to its unique chemical structure, it has potential uses in developing advanced electronic materials.

Case Study 1: Synthesis of Dewar Pyridone

A significant case study involves the reaction of this compound with aluminum trichloride and phenyl isocyanate. This reaction predominantly yields 1,4-pentamethylene Dewar pyridone due to the compound's regiospecific reactivity . This selectivity highlights the compound's utility in synthesizing specific isomers efficiently.

Case Study 2: Antitumor Derivatives

A recent study explored derivatives of this compound designed to enhance antitumor activity. These derivatives were assessed for their impact on various cancer cell lines and showed promising results in inducing apoptosis . This research underscores the potential for developing new therapeutic agents based on this compound.

作用機序

The mechanism of action of 2,9-Undecadiyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These bonds can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

類似化合物との比較

The following analysis compares 2,9-Undecadiyne with structurally analogous compounds, focusing on molecular features, physical properties, and inferred chemical behavior.

Structural and Functional Group Analysis

Physical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| This compound | 148.24 | 208.6 | 0.838 |

| 5-Decyne | 138.25 | ~160–170 (estimated) | ~0.76 (estimated) |

| 1-Undecene | 154.29 | 192–194 | 0.76–0.77 |

| n-Undecane | 156.31 | 196 | 0.74 |

| Undec-10-enal | 168.28 | 235–237 | 0.84 |

| 2-Undecanone | 170.29 | 225–227 | 0.82 |

Key Observations :

- Boiling Points: this compound exhibits a higher boiling point (208.6°C) than 5-Decyne and n-Undecane due to stronger London dispersion forces from its linear structure and triple bonds. However, polar compounds like Undec-10-enal and 2-Undecanone have even higher BPs due to dipole-dipole interactions .

- Density : The density of this compound (0.838 g/cm³) is comparable to other unsaturated hydrocarbons but lower than aldehydes and ketones .

Chemical Reactivity and Stability

- Alkyne Reactivity : The two triple bonds in this compound make it highly reactive in cycloaddition, hydrogenation, and halogenation reactions. This contrasts with 5-Decyne (single triple bond), which undergoes fewer simultaneous reactions .

- Oxidation Sensitivity: Unlike aldehydes (e.g., Undec-10-enal) or ketones (e.g., 2-Undecanone), this compound lacks polar functional groups, making it less prone to oxidation but more susceptible to polymerization under certain conditions .

生物活性

2,9-Undecadiyne is a linear aliphatic diyne with the chemical formula CH. This compound has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

This compound is characterized by two triple bonds located at the 2nd and 9th carbon atoms of an undecane chain. Its structure can be represented as follows:

This unique arrangement contributes to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated that it effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible role in managing inflammatory conditions.

Antioxidant Activity

The compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity was measured using DPPH radical scavenging assays, with results indicating a significant reduction in free radical levels.

Case Studies

-

Study on Antimicrobial Activity

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Method : Agar diffusion method was employed to assess inhibition zones against various pathogens.

- Results : Demonstrated significant inhibition against gram-positive and gram-negative bacteria.

-

Anti-inflammatory Mechanism Investigation

- Objective : To explore the anti-inflammatory mechanisms of this compound.

- Method : Macrophage cell lines were treated with lipopolysaccharides (LPS) in the presence of varying concentrations of the compound.

- Results : Notable reduction in TNF-alpha and IL-6 levels was observed, indicating potential for therapeutic use in inflammatory diseases.

-

Antioxidant Capacity Assessment

- Objective : To determine the antioxidant potential of this compound.

- Method : DPPH assay was conducted to measure radical scavenging activity.

- Results : The compound exhibited a high scavenging rate compared to standard antioxidants.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,9-Undecadiyne, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : The synthesis of this compound (CAS 1785-53-1) typically involves alkyne coupling reactions, such as Glaser or Cadiot-Chodkiewicz coupling. To optimize yield, variables like catalyst concentration (e.g., Cu(I) salts), solvent polarity, and reaction temperature must be systematically tested. For reproducibility, document all parameters (e.g., molar ratios, reaction time) in a lab notebook and validate purity via GC-MS or NMR . Controlled experiments with incremental adjustments to conditions can isolate optimal variables .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- GC-MS to confirm molecular weight (148.24 g/mol) and detect volatile impurities.

- ¹H/¹³C NMR to verify diyne positions (δ ~2.0–3.0 ppm for protons adjacent to triple bonds).

- FT-IR to identify characteristic C≡C stretches (~2100–2260 cm⁻¹).

Calibrate instruments using certified standards and report measurement precision (e.g., ±0.01 ppm for NMR) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Given its low density (0.838 g/cm³) and volatility (boiling point 208.6°C), use fume hoods for synthesis and storage. Conduct a hazard analysis (e.g., flammability, reactivity with oxidizing agents) and document emergency procedures in alignment with institutional safety guidelines .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in cycloaddition or polymerization reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies and frontier molecular orbitals (HOMO-LUMO gaps). Compare computational results with experimental kinetics data (e.g., Arrhenius plots) to validate models. Use software like Gaussian or ORCA, ensuring basis sets (e.g., B3LYP/6-31G*) are justified in the methodology .

Q. What experimental designs can resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Design a controlled thermogravimetric analysis (TGA) study under inert (N₂) and oxidative (O₂) atmospheres to isolate degradation pathways. Replicate conflicting studies precisely, noting variables like heating rates (±1°C/min) and sample mass. Apply error analysis (e.g., standard deviation across triplicate runs) to identify systematic vs. random errors .

Q. How can researchers integrate spectroscopic data with kinetic studies to elucidate reaction mechanisms involving this compound?

- Methodological Answer : Use time-resolved FT-IR or Raman spectroscopy to monitor intermediate formation during reactions. Correlate spectral changes with rate constants derived from pseudo-first-order kinetics. For complex mechanisms, apply multivariate analysis (e.g., principal component analysis) to decouple overlapping signals .

Q. Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing discrepancies in catalytic efficiency studies using this compound?

- Methodological Answer : Perform ANOVA to compare means across catalytic systems (e.g., homogeneous vs. heterogeneous catalysts). If outliers exist, use Grubbs’ test to determine significance. Report confidence intervals (e.g., 95%) and effect sizes to contextualize practical vs. statistical relevance .

Q. How should researchers address limitations in sample availability when conducting structure-property relationship studies?

- Methodological Answer : Use microreactors or flow chemistry to minimize reagent use while maintaining experimental rigor. Validate small-scale results with pilot-scale syntheses and apply scaling laws (e.g., geometric similarity) to extrapolate data .

Q. Literature & Reproducibility

Q. What strategies ensure comprehensive literature reviews on this compound’s applications in material science?

- Methodological Answer : Search databases (SciFinder, Reaxys) using controlled vocabularies (e.g., "diynes," "polyacetylene precursors"). Differentiate primary sources (peer-reviewed journals) from secondary reviews. Track citation networks to identify seminal works and controversies .

Q. How can researchers enhance the reproducibility of this compound-based experiments in cross-disciplinary collaborations?

- Methodological Answer : Standardize protocols using detailed SOPs (e.g., molar ratios, degassing steps for air-sensitive reactions). Share raw data (spectra, chromatograms) in open-access repositories and employ electronic lab notebooks for real-time updates .

Q. Ethical & Reporting Standards

Q. What are the best practices for presenting spectral data of this compound in publications to avoid misinterpretation?

- Methodological Answer : Include full spectral traces (not cropped) with baseline corrections noted. Annotate key peaks (e.g., C≡C stretches) and provide access to raw data files. Adhere to journal guidelines for figure resolution (≥300 dpi) and color accessibility .

Q. How should researchers disclose methodological deviations encountered during this compound synthesis?

特性

IUPAC Name |

undeca-2,9-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKNTXVGHXTKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCCCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537907 | |

| Record name | Undeca-2,9-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-53-1 | |

| Record name | 2,9-Undecadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undeca-2,9-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。